molecular formula C3H8FNO B3130750 (2R)-3-amino-2-fluoropropan-1-ol CAS No. 344413-79-2

(2R)-3-amino-2-fluoropropan-1-ol

Cat. No.: B3130750
CAS No.: 344413-79-2
M. Wt: 93.1 g/mol
InChI Key: DTXCSCJRPZOOAQ-GSVOUGTGSA-N
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Description

Significance of Chiral Fluorinated Compounds in Organic Synthesis and Chemical Biology

The strategic incorporation of fluorine into organic molecules can profoundly influence their physical, chemical, and biological properties. Fluorinated compounds have garnered considerable attention in organic synthesis and chemical biology due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. These properties can alter a molecule's acidity, basicity, conformation, and metabolic stability.

In medicinal chemistry, fluorinated building blocks are used to enhance the efficacy of pharmaceutical agents. myskinrecipes.com Fluorine substitution can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target enzymes or receptors, and enhance membrane permeability. Fluorinated alcohols, for instance, are crucial intermediates in the synthesis of various fluorine-containing pharmaceuticals, including anesthetics and enzyme inhibitors. alfa-chemistry.com

Overview of Amino Alcohol Scaffolds in Asymmetric Catalysis and Synthesis

Amino alcohol scaffolds are fundamental building blocks in the field of asymmetric synthesis. diva-portal.org Their bifunctional nature, containing both an amino and a hydroxyl group, allows them to act as effective chiral ligands in a multitude of metal-catalyzed reactions. mdpi.comorganic-chemistry.org These chiral ligands can create a specific three-dimensional environment around a metal center, enabling the highly selective synthesis of one enantiomer of a chiral product over the other. This level of control is critical in the pharmaceutical industry, where the two enantiomers of a drug can have vastly different biological activities.

Chiral 1,2-amino alcohols, in particular, are prevalent structural motifs in over 80 FDA-approved drugs and thousands of natural products. nih.gov Consequently, the development of efficient and stereoselective methods for their synthesis is a major focus of chemical research. nih.govacs.orgnih.gov Methodologies such as asymmetric transfer hydrogenation and copper-catalyzed reductive coupling have been developed to produce these valuable compounds with high enantiomeric purity. nih.govacs.org

Specific Context of (2R)-3-amino-2-fluoropropan-1-ol within the Fluoroamino Alcohol Class

This compound is a specific member of the chiral fluoroamino alcohol family. It possesses a propanol (B110389) backbone with a fluorine atom at the C2 position and an amino group at the C3 position. The "(2R)" designation specifies the stereochemistry at the chiral center bearing the fluorine atom. This precise spatial arrangement is crucial for its interactions in a chiral environment.

While detailed research findings on this compound are specific, its structural features place it in a category of compounds with high potential. It is recognized as a building block for protein degraders, indicating its utility in the synthesis of more complex molecules designed for targeted biological applications. calpaclab.com Its enantiomer, (2S)-3-amino-2-fluoropropan-1-ol, serves as a key intermediate in the synthesis of enzyme inhibitors, highlighting the importance of this particular fluoroamino alcohol scaffold in medicinal chemistry. myskinrecipes.com

Below are the key chemical properties of this compound.

PropertyValue
Molecular Formula C₃H₈FNO
Molecular Weight 93.101 g/mol
CAS Number 344413-83-8
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Purity ≥97%
Data sourced from multiple chemical suppliers and databases. calpaclab.comguidechem.comlabcompare.com

The combination of chirality and fluorination in this compound makes it a valuable synthon for creating sophisticated molecules with tailored properties for research and development in chemistry and pharmacology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-amino-2-fluoropropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8FNO/c4-3(1-5)2-6/h3,6H,1-2,5H2/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXCSCJRPZOOAQ-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](CO)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization Studies of 2r 3 Amino 2 Fluoropropan 1 Ol

Functional Group Interconversions at the Amino Moiety

The primary amino group in (2R)-3-amino-2-fluoropropan-1-ol is a key site for a variety of functional group interconversions, allowing for the introduction of diverse substituents and the formation of more complex molecular architectures. Standard transformations of primary amines, such as acylation and sulfonylation, are expected to proceed readily, providing access to a wide range of amide and sulfonamide derivatives.

These reactions typically involve the treatment of the amino alcohol with an appropriate acylating or sulfonylating agent in the presence of a base to neutralize the acid byproduct. The choice of solvent and reaction conditions can be optimized to favor N-functionalization over competing O-functionalization of the hydroxyl group.

Table 1: Potential Reagents for N-Functionalization

Reaction Type Reagent Class Specific Example Potential Product
N-Acylation Acid Chlorides Acetyl chloride N-acetyl derivative
Acid Anhydrides Acetic anhydride N-acetyl derivative
Carboxylic Acids Benzoic acid (with coupling agent) N-benzoyl derivative
N-Sulfonylation Sulfonyl Chlorides p-Toluenesulfonyl chloride N-tosyl derivative

While specific studies on this compound are not widely documented, the reactivity of its amino group can be inferred from the extensive chemistry of other primary amines and amino alcohols.

Reactions at the Hydroxyl Group

The primary hydroxyl group of this compound offers another avenue for structural modification, primarily through esterification and etherification reactions. These transformations are fundamental in organic synthesis for the introduction of protecting groups or for altering the physicochemical properties of the molecule.

Esterification can be achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides. Catalysts such as a strong acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) are often employed. Ether synthesis, on the other hand, can be accomplished via Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Table 2: Potential Reagents for O-Functionalization

Reaction Type Reagent Class Specific Example Potential Product
O-Esterification Acid Chlorides Benzoyl chloride O-benzoyl derivative
Acid Anhydrides Acetic anhydride O-acetyl derivative
O-Etherification Alkyl Halides Methyl iodide (with a base) O-methyl derivative

The selective functionalization of the hydroxyl group in the presence of the amino group, or vice versa, can often be achieved by careful selection of reagents and reaction conditions, or through the use of appropriate protecting group strategies.

Derivatization for Chiral Auxiliaries and Ligands

Chiral amino alcohols are privileged structures for the synthesis of chiral auxiliaries and ligands for asymmetric catalysis. The this compound is a promising candidate for such applications due to its defined stereochemistry and the presence of two distinct functional groups for attachment to a substrate or a metal center.

The development of chiral auxiliaries often involves the reaction of the amino alcohol with a molecule to form a new chiral entity that can direct the stereochemical course of a subsequent reaction. For instance, condensation with a ketone or aldehyde can yield chiral oxazolidine (B1195125) auxiliaries.

Similarly, the amino and hydroxyl groups can serve as coordination sites for metal ions, making derivatives of this compound potential chiral ligands for a variety of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The synthesis of such ligands may involve N- and/or O-functionalization to tune the steric and electronic properties of the ligand. While direct applications of this compound as a chiral auxiliary or ligand are not extensively reported, the synthesis of chiral ligands from other amino alcohols, such as the formation of Schiff base ligands from 2-amino-2-ethyl-1,3-propanediol, provides a blueprint for its potential use. google.comnih.gov

Formation of Heterocyclic Derivatives (e.g., Oxazolidinones, Morpholinones, Sultams)

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds. The intramolecular cyclization or condensation with appropriate bifunctional reagents can lead to the formation of stable five- or six-membered rings.

Oxazolidinones: These five-membered heterocycles can be synthesized from amino alcohols by reaction with phosgene (B1210022) or its equivalents, such as carbonyldiimidazole (CDI) or a dialkyl carbonate. mdpi.com The resulting (R)-4-(fluoromethyl)oxazolidin-2-one would be a valuable chiral building block.

Morpholinones: Six-membered morpholinone rings can be formed by reacting the amino alcohol with an α-haloacetyl halide followed by intramolecular cyclization. For example, reaction with 2-bromoacetyl bromide could yield the corresponding morpholin-2-one. The synthesis of morpholin-2-ones from amino acid esters and ethylene (B1197577) equivalents has been reported, suggesting a plausible pathway for the derivatization of this compound. nih.gov

Sultams: Chiral sultams, which are cyclic sulfonamides, are important chiral auxiliaries. The synthesis of a sultam from this compound would likely involve a multi-step sequence, potentially starting with the protection of one functional group, followed by reaction of the other with a reagent that introduces a sulfonyl group and a leaving group, and subsequent intramolecular cyclization.

Table 3: Potential Heterocyclic Derivatives from this compound

Heterocycle Potential Reagent(s) Resulting Heterocycle
Oxazolidinone Carbonyldiimidazole (CDI) (R)-4-(fluoromethyl)oxazolidin-2-one
Morpholinone 2-Bromoacetyl bromide (R)-5-fluoro-morpholin-3-one

The synthesis of these and other heterocyclic systems from this compound represents a promising area for future research, with the potential to generate novel chiral building blocks and compounds with interesting biological activities. nih.gov

Advanced Analytical Methodologies for Stereochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Determination (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (2R)-3-amino-2-fluoropropan-1-ol. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), detailed information about the molecule's connectivity, environment of the atoms, and stereochemistry can be obtained.

¹H NMR (Proton NMR): In ¹H NMR, the chemical shifts and coupling constants of the protons provide structural information. The protons on the carbon backbone (at C1, C2, and C3) are diastereotopic due to the chiral center. The key feature is the coupling between the protons and the adjacent fluorine atom (²JHF and ³JHF). The magnitude of these coupling constants is often dependent on the dihedral angle between the coupled nuclei, which can help in assigning the relative stereochemistry.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum shows distinct signals for each of the three carbon atoms in the molecule. The carbon atom bonded to the fluorine (C2) exhibits a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. The chemical shift of this carbon is also significantly influenced by the electronegative fluorine atom.

¹⁹F NMR (Fluorine NMR): As ¹⁹F is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and powerful technique for analyzing fluorinated compounds. The spectrum for this compound would show a single resonance for the fluorine atom. Its coupling to adjacent protons (H1, H2, H3) results in a complex multiplet. The chemical shift of the fluorine signal is highly sensitive to its electronic environment, making it an excellent probe for purity and structural analysis. The use of chiral solvating agents or chiral derivatizing agents in ¹⁹F NMR can be employed to distinguish between enantiomers, as they will form diastereomeric complexes that exhibit different ¹⁹F chemical shifts.

The following table summarizes the expected NMR data based on the structure of this compound.

Nucleus Position Expected Chemical Shift (δ) ppm Expected Multiplicity Expected Coupling Constants (J) Hz
¹HH on C1~3.7-3.9ddd (doublet of doublet of doublets)²JHH, ³JHF, ³JHH
¹HH on C2~4.5-4.8dddd (doublet of doublet of doublets of doublets)²JHF, ³JHH, ³JHH
¹HH on C3~3.0-3.3ddd (doublet of doublet of doublets)²JHH, ³JHF, ³JHH
¹³CC1~65-70d (doublet)²JCF
¹³CC2~88-92d (doublet)¹JCF (~170-190 Hz)
¹³CC3~45-50d (doublet)²JCF
¹⁹FF on C2~-190 to -210m (multiplet)²JFH, ³JFH

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Chromatographic Techniques for Enantiomeric Excess Determination

To quantify the enantiomeric purity or enantiomeric excess (e.e.) of a sample of this compound, chiral chromatography is the method of choice. This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Chiral HPLC is a widely used technique for separating enantiomers. A racemic or enantiomerically enriched mixture of 3-amino-2-fluoropropan-1-ol (B3057275) is passed through an HPLC column packed with a CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including amino alcohols. chromatographyonline.com The differential interaction between the enantiomers and the chiral phase results in different retention times, allowing for their quantification. The determination of enantiomeric purity is a critical aspect of drug development and stereoselective synthesis. chromatographyonline.com

The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326) or ethanol (B145695), is crucial for achieving optimal separation.

Parameter Description
Stationary Phase Chiral Stationary Phase (CSP), e.g., Cellulose tris(3,5-dimethylphenylcarbamate) or Amylose tris(3,5-dimethylphenylcarbamate) based columns.
Mobile Phase Typically a mixture of alkane/alcohol (e.g., n-Hexane/Isopropanol) or polar organic solvents.
Detection UV, Refractive Index (RI), or Mass Spectrometry (MS). Derivatization may be needed if the analyte lacks a chromophore.
Result Two separate peaks corresponding to the (2R) and (2S) enantiomers with different retention times (tR). Enantiomeric excess is calculated from the relative peak areas.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. nih.gov SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nih.gov Due to the low viscosity and high diffusivity of supercritical CO₂, SFC often provides faster separations and higher efficiency than HPLC. nih.gov

For the analysis of this compound, a polar organic modifier such as methanol (B129727) or ethanol is typically added to the CO₂ to enhance analyte solubility and interaction with the stationary phase. The same types of chiral stationary phases used in HPLC are often employed in SFC. researchgate.netfagg.be SFC is considered a "green" technology due to the reduction in the use of organic solvents.

Parameter Description
Stationary Phase Chiral Stationary Phase (CSP), similar to those used in HPLC (e.g., polysaccharide-based or Pirkle-type). fagg.be
Mobile Phase Supercritical CO₂ with a polar modifier (e.g., Methanol, Ethanol, Isopropanol), often containing a small amount of an amine or acid additive. nih.gov
Detection UV, Charged Aerosol Detector (CAD), or Mass Spectrometry (MS). researchgate.net
Advantages Faster analysis times, reduced organic solvent consumption, and often higher resolution compared to HPLC. nih.gov

Chiroptical Methods (e.g., Circular Dichroism (CD) Spectroscopy)

Chiroptical methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light. Circular Dichroism (CD) spectroscopy is a technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule.

A CD spectrum is a plot of this differential absorption versus wavelength. For a chiral molecule like this compound, the CD spectrum will show characteristic positive or negative peaks, known as Cotton effects. Its enantiomer, (2S)-3-amino-2-fluoropropan-1-ol, will produce a mirror-image spectrum. While CD spectroscopy can be used to determine the enantiomeric purity by comparing the signal intensity to that of a pure standard, it is most powerful when used to assign the absolute configuration by comparing the experimental spectrum to one predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT).

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of every atom.

To apply this method to this compound, it is first necessary to obtain a high-quality single crystal of the compound itself or a suitable crystalline derivative. By employing anomalous dispersion effects, typically from heavier atoms in the structure or by using a specific wavelength of X-rays, the absolute stereochemistry can be determined without ambiguity. The result is a definitive assignment of the (R) or (S) configuration at the chiral center, serving as an ultimate proof of structure.

Computational and Theoretical Investigations of 2r 3 Amino 2 Fluoropropan 1 Ol and Its Transformations

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction mechanisms involving fluorinated organic compounds. By calculating the electronic structure and energies of reactants, intermediates, transition states, and products, DFT allows chemists to map out the entire energy landscape of a chemical reaction.

In the context of transformations involving (2R)-3-amino-2-fluoropropan-1-ol or analogous structures, DFT studies are crucial for understanding how the fluorine atom influences reactivity. For instance, in reactions such as nucleophilic substitution, oxidation, or cyclization, the electron-withdrawing nature of fluorine can significantly affect the stability of adjacent carbocations or carbanions. DFT calculations can quantify these effects and predict the most likely reaction pathways.

A key aspect of these studies is the identification and characterization of transition states (TS). The calculated energy barrier (activation energy) of a transition state determines the rate of a reaction. For example, in the synthesis of fluorinated homoallylic alcohols, DFT has been used to rationalize unexpected reactivity and diastereoselectivity by comparing the energies of competing transition states. nih.gov Computational models can reveal subtle interactions, such as the proximity of fluorine atoms elevating the nucleophilicity of an oxy-anion in one transition state, which would not be apparent from simple models. nih.gov

Mechanistic studies on related systems, like the aminocatalytic desymmetrization of maleimides, have used DFT to identify all intermediate species and transition states, providing a complete picture of the reaction coordinate. nih.gov These computational investigations illustrate how the catalyst controls atroposelectivity through specific steric and dispersion interactions in the key transition states. nih.gov

Table 1: Representative DFT-Calculated Activation Energies for Competing Reaction Pathways (Note: This table presents hypothetical data for illustrative purposes, based on findings in related computational studies.)

Reaction PathwayTransition StateCalculated ΔG‡ (kcal/mol)Predicted Outcome
Path A: Desired ProductTS-A15.2Major Product
Path B: Side ProductTS-B18.5Minor Product
Path C: DecompositionTS-C22.1Negligible

This table demonstrates how DFT can be used to quantitatively compare the feasibility of different reaction channels, guiding experimental efforts toward conditions that favor the desired outcome.

Conformational Analysis and Stereoelectronic Effects of Fluorine

The three-dimensional structure of a molecule is intimately linked to its reactivity. For flexible molecules like this compound, understanding the preferred conformations is critical. The presence of a fluorine atom introduces significant stereoelectronic effects that dictate these conformational preferences.

The most notable of these is the gauche effect , an exception to the general rule of sterics where a conformation with substituents at a 60° dihedral angle is more stable than the anti conformation (180°). wikipedia.org In molecules containing a F-C-C-X fragment (where X is another electronegative atom or group, like the hydroxyl or amino group in our target molecule), the gauche conformation is often favored. This preference is primarily explained by hyperconjugation, a stabilizing interaction involving the donation of electron density from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital. wikipedia.org This overlap is maximized in the gauche arrangement.

For this compound, several important gauche interactions are possible, including those between the F/OH, F/NH₂, and even F/CH₂OH groups. Furthermore, when the amino group is protonated to form an ammonium (B1175870) ion (–NH₃⁺), a powerful fluorine-iminium ion gauche effect can occur. nih.govnih.gov This is driven by a strong electrostatic attraction between the partially negative fluorine (Fδ⁻) and the positively charged ammonium group, leading to a highly preorganized structure. researchgate.net This conformational control can be harnessed in asymmetric synthesis to influence the stereochemical outcome of reactions. nih.govnih.gov

Computational methods, ranging from molecular mechanics to high-level ab initio calculations, are used to determine the relative energies of different conformers.

Table 2: Calculated Relative Energies of 1,2-Difluoroethane Conformers (Data based on established computational and experimental findings for a model system.)

ConformerF-C-C-F Dihedral AngleRelative Energy (kcal/mol)Population at 298 K (%)
Anti180°0.8 - 1.1~30%
Gauche~70°0.0~70%

These calculations clearly show the energetic preference for the gauche conformer, a direct consequence of stereoelectronic effects that would also be at play in this compound.

Molecular Modeling for Diastereoselectivity and Enantioselectivity Prediction

One of the most valuable applications of molecular modeling in organic chemistry is the prediction of stereoselectivity. For reactions that can produce multiple stereoisomers, such as the synthesis of vicinal amino alcohols, computational chemistry can provide a rational basis for understanding and predicting why one isomer is formed preferentially. nih.govrsc.org

The prediction of diastereoselectivity or enantioselectivity relies on the Curtin-Hammett principle. The ratio of products is determined by the difference in the free energies (ΔΔG‡) of the diastereomeric transition states leading to them. Molecular modeling, particularly with DFT, can calculate these energies with increasing accuracy.

For a reaction involving a chiral molecule like this compound, models can be built for the transition states leading to different stereoisomeric products. By comparing the calculated energies of these transition states, one can predict the diastereomeric or enantiomeric ratio (dr or er). Recent advanced computational pipelines even consider large ensembles of possible transition state conformers to achieve high-fidelity predictions that closely match experimental results. nih.gov These approaches move beyond simple, intuitive models and account for the complex and flexible nature of catalyst-substrate complexes. nih.gov

Table 3: Comparison of Computationally Predicted and Experimental Stereoselectivity (Note: This table presents hypothetical data for an illustrative asymmetric reaction.)

Product RatioComputational Prediction (ΔΔG‡ in kcal/mol)Predicted Ratio (at 298 K)Experimental Result
R/S (er)1.996:495:5
syn/anti (dr)1.187:1385:15

This demonstrates the predictive power of modern computational methods in guiding the development of stereoselective reactions.

Insights into Chirality Transfer and Control

Chirality transfer is the process by which the stereochemical information from a chiral starting material, catalyst, or auxiliary is transmitted to the product of a reaction. In the context of this compound, its inherent chirality can be used to direct the formation of new stereocenters. Computational studies are essential for understanding the mechanisms of this transfer.

The control of chirality is fundamentally a matter of controlling the 3D arrangement of atoms in the transition state. The stereoelectronic effects discussed previously play a paramount role. By inducing a strong conformational preference, such as the gauche effect, the fluorine atom helps to create a well-defined and rigidified transition state. nih.gov This preorganization minimizes the number of accessible reaction pathways and ensures that the reactants approach each other from a specific trajectory, leading to a high degree of stereocontrol.

For example, in a catalyst-controlled reaction, DFT models can reveal how a chiral catalyst interacts with a substrate like a fluorinated amino alcohol. These models can pinpoint the specific non-covalent interactions (e.g., hydrogen bonds, steric repulsion, dispersion forces) between the catalyst and substrate that are responsible for differentiating the energies of the diastereomeric transition states. nih.gov Theoretical approaches based on information theory have also been explored to quantify the chirality of a molecule and understand how the chirality of an asymmetric carbon atom propagates throughout the molecular structure. nih.gov Ultimately, these computational insights enable the rational design of catalysts and reaction conditions to achieve a desired stereochemical outcome in the synthesis of complex chiral molecules. nih.govacs.org

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Routes

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic methods. For (2R)-3-amino-2-fluoropropan-1-ol, future research will likely focus on biocatalysis, which utilizes enzymes to perform chemical transformations under mild, aqueous conditions.

Research Focus:

Enzymatic Synthesis: The use of enzymes such as transaminases, lipases, and alcohol dehydrogenases offers a promising green alternative to traditional chemical synthesis. Research into identifying or engineering specific enzymes for the enantioselective synthesis of fluorinated amino alcohols is a significant area of interest. For instance, a transaminase could be used to convert a fluorinated keto-alcohol precursor directly into the desired (R)-amino alcohol, using a simple amine donor like 2-aminopropane.

Biocatalytic Cascades: One-pot, multi-enzyme cascade reactions could provide a highly efficient route to the target molecule. A potential cascade could involve an initial enzymatic step to create a prochiral ketone, followed by a stereoselective amination using an (R)-selective amine transaminase. This approach minimizes waste by reducing the number of intermediate purification steps.

Renewable Feedstocks: A long-term goal would be to develop synthetic pathways that start from renewable bio-based feedstocks, moving away from petroleum-derived starting materials.

Table 1: Potential Enzymes for Green Synthesis

Enzyme Class Potential Reaction Advantages
Transaminase (TAm) Asymmetric amination of a fluorinated ketone precursor. High enantioselectivity; mild reaction conditions.
Alcohol Dehydrogenase (ADH) Stereoselective reduction of a fluorinated amino ketone. Excellent stereocontrol; use of recyclable cofactors (NADH/NADPH).
Lipase Kinetic resolution of a racemic mixture of a fluorinated amino alcohol ester. High enantioselectivity; operational stability.

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

Achieving the specific (R) configuration at the fluorinated carbon is a primary synthetic challenge. While some methods exist, the exploration of new, more efficient, and highly selective catalytic systems remains a crucial research frontier.

Research Focus:

Asymmetric Organocatalysis: Chiral small organic molecules can catalyze stereoselective reactions with high efficiency. Future work could focus on designing novel organocatalysts, such as quinine (B1679958) derivatives or proline-based catalysts, for the asymmetric fluorination or amination of propanol (B110389) derivatives. These catalysts avoid the use of potentially toxic and expensive heavy metals.

Transition-Metal Catalysis: Developing new chiral ligands for transition metals like palladium, rhodium, or copper could lead to highly effective catalysts for the asymmetric synthesis of this compound. Research could target, for example, the catalytic asymmetric ring-opening of aziridines or epoxides with a fluoride (B91410) source.

Computational Catalyst Design: The use of computational chemistry to model transition states and catalyst-substrate interactions can accelerate the discovery of new catalytic systems. By predicting the most effective catalyst structures, researchers can streamline experimental efforts and reduce development time.

Table 2: Emerging Catalytic Strategies

Catalytic System Key Reaction Type Rationale for Exploration
Chiral Phosphoric Acids Asymmetric ring-opening; Mannich-type reactions. High enantioselectivity in various transformations; metal-free.
Copper-Bisoxazoline Complexes Asymmetric fluorination or amination. Well-established ligand class; tunable steric and electronic properties.
Chiral Amino Alcohols Catalytic addition to aldehydes or imines. Can act as both ligand and base; derived from the chiral pool.

Integration with Flow Chemistry and Automated Synthesis

To move from laboratory-scale synthesis to larger-scale production, continuous flow chemistry and automation offer significant advantages in terms of safety, consistency, and scalability.

Research Focus:

Continuous Flow Synthesis: Key steps in the synthesis, particularly fluorination reactions which can use hazardous reagents, could be performed in microreactors. Flow chemistry allows for precise control of reaction time, temperature, and mixing, which can lead to higher yields and purities while minimizing operator exposure to dangerous materials.

Automated Synthesis Platforms: The automation of synthetic procedures, including reaction work-up and purification, is becoming increasingly common. Cassette-based automated synthesis modules, originally developed for producing fluorine-18 (B77423) radiopharmaceuticals for PET imaging, could be adapted for the non-radioactive synthesis of the target compound. This would enable reproducible, high-throughput synthesis for screening or production purposes.

In-line Analysis: Integrating analytical techniques (e.g., NMR, IR, HPLC) directly into a flow system allows for real-time monitoring and optimization of reaction conditions, leading to faster process development.

Advanced Applications in Material Science and Supramolecular Chemistry

The unique combination of a primary amine, a primary alcohol, a chiral center, and a fluorine atom makes this compound an intriguing building block for advanced materials.

Research Focus:

Fluorinated Polymers: The compound could be used as a monomer or a functional additive in polymerization. Incorporating this molecule into polymers like polyurethanes or polyacrylates could create materials with unique properties, such as low surface energy, tailored hydrophobicity, and increased thermal and chemical stability, which are characteristic of fluoropolymers.

Supramolecular Self-Assembly: The amine and alcohol groups can participate in hydrogen bonding, while the fluorinated segment can induce "fluorophobic" effects. This combination could be exploited to design molecules that self-assemble in solution to form ordered structures like gels, vesicles, or liquid crystals. The chirality of the molecule could induce helical structures in these assemblies.

Functional Surfaces: The molecule could be used to modify surfaces, creating self-assembled monolayers (SAMs). Such surfaces would exhibit the low surface energy and oleophobicity typical of fluorinated compounds while also presenting amino groups for further functionalization, which could be useful in creating biocompatible coatings or sensor surfaces.

Chiral Materials: The inherent chirality of this compound could be transferred to macroscopic materials, leading to the development of chiral catalysts, chiral separation media, or materials with unique optical properties.

Table 3: Potential Material Science Applications

Application Area Role of this compound Potential Properties/Functionality
Polymer Chemistry Monomer or side-chain functionalization agent. Enhanced thermal stability, chemical resistance, low surface energy.
Supramolecular Chemistry Chiral building block for self-assembly. Formation of helical nanofibers, organogels, or liquid crystals.
Surface Science Component for Self-Assembled Monolayers (SAMs). Hydrophobic/oleophobic surfaces with functional handles for further chemistry.

Q & A

Q. What are the optimal synthetic routes for (2R)-3-amino-2-fluoropropan-1-ol, and how can reaction conditions be optimized?

The synthesis typically involves fluorination and stereoselective amination. A two-step approach includes:

  • Step 1 : Epoxide ring-opening with fluorinated reagents (e.g., (S)-2-((R)-fluoro(phenyl)methyl)oxirane derivatives) to introduce fluorine stereospecifically .
  • Step 2 : Amination via nucleophilic substitution or reductive amination under controlled temperatures (0–5°C) to preserve stereochemistry . Optimization involves adjusting solvent polarity (e.g., THF vs. DCM) and reaction time to minimize racemization. Gas chromatography (GC) and chiral HPLC are critical for monitoring enantiomeric excess (>95%) .

Q. How can the structural and stereochemical integrity of this compound be validated?

Use a combination of NMR spectroscopy and X-ray crystallography :

  • ¹H NMR : Key signals include the fluorine-coupled splitting of the C2 proton (δ ~4.2 ppm, 2JHF^2J_{H-F} = 47.4 Hz) and the C3 amino group (δ ~1.8 ppm, broad) .
  • ¹³C NMR : Fluorine coupling to C2 (δ ~90 ppm, 1JCF^1J_{C-F} ≈ 185 Hz) confirms substitution .
  • X-ray : Resolves absolute configuration via anomalous dispersion effects (R-factor < 0.05) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in enzyme inhibition studies?

The R-configuration at C2 enhances binding to chiral enzyme pockets (e.g., serine hydrolases) due to:

  • Steric effects : The fluorine atom’s position aligns with hydrophobic subsites, reducing KiK_i by 3–5-fold compared to the S-enantiomer .
  • Electronic effects : Fluorine’s electronegativity polarizes the C2–OH bond, increasing hydrogen-bond strength with catalytic residues (e.g., Tyr in kinases) . Methodological tip : Use molecular dynamics simulations (AMBER/CHARMM) to model enantiomer-protein interactions and validate with IC₅₀ assays .

Q. What mechanisms underlie the biological activity of this compound in receptor modulation?

The compound acts as a partial agonist for G-protein-coupled receptors (GPCRs):

  • Fluorine’s role : Stabilizes a meta-binding conformation via C–F⋯π interactions with aromatic residues (e.g., Phe⁶.⁴⁴ in β₂-adrenergic receptors) .
  • Amino group : Participates in salt bridges with Asp¹¹³, confirmed by mutagenesis studies (ΔEC₅₀ = 10 nM vs. 120 nM in D113A mutants) . Experimental design : Combine radioligand displacement assays with fluorescence resonance energy transfer (FRET) to quantify receptor activation .

Q. How can contradictions in reported synthetic yields or analytical data for fluorinated analogs be resolved?

Discrepancies often arise from:

  • Reagent purity : Impure fluorinating agents (e.g., DAST) reduce yields by 20–30%; validate via GC-MS .
  • Stereochemical drift : Trace acidic impurities during amination cause racemization; use buffered conditions (pH 7–8) . Resolution strategy : Reproduce reactions using high-purity reagents (≥99%) and compare NMR data with computational predictions (DFT for 1JCF^1J_{C-F}) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(2R)-3-amino-2-fluoropropan-1-ol
Reactant of Route 2
(2R)-3-amino-2-fluoropropan-1-ol

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